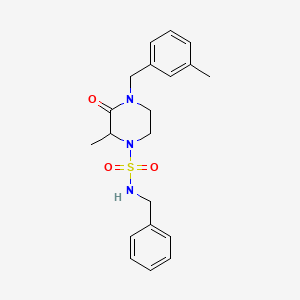
N-benzyl-2-methyl-4-(3-methylbenzyl)-3-oxopiperazine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-methyl-4-(3-methylbenzyl)-3-oxopiperazine-1-sulfonamide, also known as Bz-423, is a synthetic compound that has been studied for its potential therapeutic applications. Bz-423 has been found to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases and other inflammatory conditions. In
科学的研究の応用
N-benzyl-2-methyl-4-(3-methylbenzyl)-3-oxopiperazine-1-sulfonamide has been studied for its potential therapeutic applications in a variety of inflammatory conditions. In particular, this compound has been found to have anti-inflammatory and immunomodulatory effects in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been studied for its potential use in the treatment of sepsis, a life-threatening condition caused by an overwhelming immune response to infection.
作用機序
The mechanism of action of N-benzyl-2-methyl-4-(3-methylbenzyl)-3-oxopiperazine-1-sulfonamide is not fully understood, but it is thought to involve the inhibition of a protein called mitochondrial benzodiazepine receptor (mBDZR). mBDZR is involved in the regulation of mitochondrial function and has been implicated in the pathogenesis of autoimmune diseases and other inflammatory conditions. By inhibiting mBDZR, this compound may be able to reduce inflammation and modulate the immune response.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In animal models of autoimmune diseases, this compound has been found to reduce inflammation and slow the progression of disease. This compound has also been found to modulate the immune response, reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In addition, this compound has been found to protect against oxidative stress and mitochondrial dysfunction.
実験室実験の利点と制限
One advantage of N-benzyl-2-methyl-4-(3-methylbenzyl)-3-oxopiperazine-1-sulfonamide is that it has been shown to be effective in animal models of autoimmune diseases and other inflammatory conditions. This suggests that this compound may have potential as a therapeutic agent in humans. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in humans. In addition, the synthesis method for this compound is complex, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on N-benzyl-2-methyl-4-(3-methylbenzyl)-3-oxopiperazine-1-sulfonamide. One direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to study the efficacy of this compound in humans, particularly in the treatment of autoimmune diseases and other inflammatory conditions. Finally, future research could explore the development of more efficient synthesis methods for this compound, which may increase its availability for research purposes.
合成法
N-benzyl-2-methyl-4-(3-methylbenzyl)-3-oxopiperazine-1-sulfonamide can be synthesized using a multi-step reaction sequence. The first step involves the reaction of 3-methylbenzylamine with methyl acrylate to form N-(3-methylbenzyl)acrylamide. The second step involves the reaction of N-(3-methylbenzyl)acrylamide with benzylamine to form N-benzyl-2-methyl-4-(3-methylbenzyl)piperazine. The final step involves the reaction of N-benzyl-2-methyl-4-(3-methylbenzyl)piperazine with chlorosulfonic acid to form this compound, or this compound.
特性
IUPAC Name |
N-benzyl-2-methyl-4-[(3-methylphenyl)methyl]-3-oxopiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-16-7-6-10-19(13-16)15-22-11-12-23(17(2)20(22)24)27(25,26)21-14-18-8-4-3-5-9-18/h3-10,13,17,21H,11-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEWSJRQOOGHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1S(=O)(=O)NCC2=CC=CC=C2)CC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
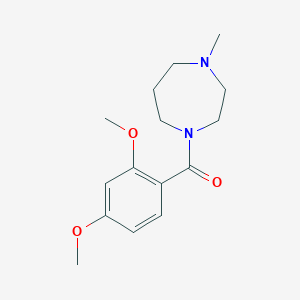
![1-methyl-1'-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5334927.png)
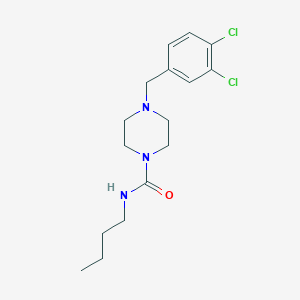
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5334948.png)
amine hydrochloride](/img/structure/B5334954.png)
![methyl N-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5334958.png)


![5-[(1,3-benzoxazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5334977.png)
![5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5334985.png)
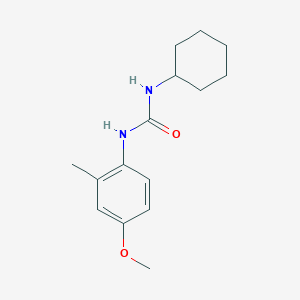
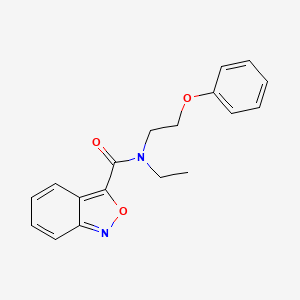
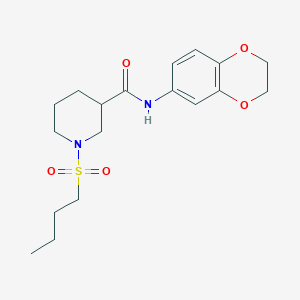
![methyl {[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5335013.png)
